methyl 2-(3,5-dimethylphenoxy)propanoate
Overview
Description
Methyl 2-(3,5-dimethylphenoxy)propanoate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenoxypropanoic acid and is commonly used as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dimethylphenoxy)propanoate varies depending on its application. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. In agriculture, this compound inhibits the activity of auxin biosynthesis enzymes, resulting in the inhibition of plant growth. In material science, this compound is used as a building block due to its ability to form stable and well-defined structures through intermolecular interactions.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. In agriculture, this compound inhibits plant growth by interfering with the biosynthesis of auxins, resulting in stunted growth and reduced crop yield. In material science, this compound is used as a building block due to its ability to form stable and well-defined structures through intermolecular interactions.
Advantages and Limitations for Lab Experiments
Methyl 2-(3,5-dimethylphenoxy)propanoate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify, making it readily available for use in various applications. Additionally, this compound exhibits good stability and can be stored for long periods without significant degradation. However, one of the limitations of this compound is that it can be toxic to living organisms at high concentrations, making it unsuitable for certain applications.
Future Directions
There are several future directions for the study of methyl 2-(3,5-dimethylphenoxy)propanoate. One of the directions is to explore its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders. Additionally, further studies can be conducted to improve the synthesis method of this compound and to develop new derivatives with improved properties. In agriculture, this compound can be further studied for its potential as a herbicide, and in material science, this compound can be used as a building block for the synthesis of new materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound involves the reaction between 3,5-dimethylphenol and 2-bromo-2-methylpropanoic acid in the presence of a base. This compound exhibits anti-inflammatory and analgesic properties in medicine, inhibits plant growth in agriculture, and is used as a building block in material science. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
Scientific Research Applications
Methyl 2-(3,5-dimethylphenoxy)propanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been used as a herbicide due to its ability to inhibit plant growth by interfering with the biosynthesis of auxins. In material science, this compound has been used as a building block in the synthesis of various compounds such as liquid crystals and polymers.
properties
IUPAC Name |
methyl 2-(3,5-dimethylphenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-9(2)7-11(6-8)15-10(3)12(13)14-4/h5-7,10H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIUJEPORWHICY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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